Boc-ile-gly-OH Boc-ile-gly-OH
Brand Name: Vulcanchem
CAS No.: 16257-05-9
VCID: VC21536864
InChI: InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1
SMILES: CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Molecular Formula: C13H24N2O5
Molecular Weight: 288.34 g/mol

Boc-ile-gly-OH

CAS No.: 16257-05-9

Cat. No.: VC21536864

Molecular Formula: C13H24N2O5

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

Boc-ile-gly-OH - 16257-05-9

CAS No. 16257-05-9
Molecular Formula C13H24N2O5
Molecular Weight 288.34 g/mol
IUPAC Name 2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid
Standard InChI InChI=1S/C13H24N2O5/c1-6-8(2)10(11(18)14-7-9(16)17)15-12(19)20-13(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t8-,10-/m0/s1
Standard InChI Key OWJXXJTWCMKBCI-WPRPVWTQSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
SMILES CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CCC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C

Chemical Identity and Properties

Structural Characteristics

Boc-ile-gly-OH is a dipeptide with specific structural features that make it valuable in peptide chemistry:

PropertyValue
Chemical Name2-((2S,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanamido)acetic acid
CAS Number16257-05-9
Molecular FormulaC13H24N2O5
Molecular Weight288.34 g/mol
IUPAC NameN-tert-butoxycarbonyl-L-isoleucyl-glycine
SynonymsBOC-ILE-GLY-OH, Boc-IleGly-OH, boc-isoleucylglycine

The compound features the characteristic structure of a protected dipeptide, with isoleucine (Ile) and glycine (Gly) joined by a peptide bond, and the tert-butyloxycarbonyl (Boc) protecting group attached to the N-terminus of isoleucine .

Chemical Structure Components

The chemical architecture of Boc-ile-gly-OH consists of:

  • A tert-butyloxycarbonyl (Boc) protecting group at the N-terminus

  • An isoleucine residue with its characteristic branched side chain ((2S,3S)-3-methylpentyl)

  • A peptide bond connecting isoleucine to glycine

  • A glycine residue with a free carboxylic acid group at the C-terminus

This structure provides the compound with specific reactivity patterns that make it useful for sequential peptide synthesis protocols.

Synthesis Methods

Synthesis from Boc-Ile-Gly-OMe

One established method for synthesizing Boc-ile-gly-OH involves the hydrolysis of its methyl ester derivative (Boc-Ile-Gly-OMe). This method produces high yields and is relatively straightforward:

Reagents/ConditionsQuantitiesPurpose
Boc-L-Ile-Gly-OMe2.0 g (6.6 mmol)Starting material
THF/MeOH/H₂O (1:1:1)33 mLSolvent system
LiOH·H₂O0.6 g (14.3 mmol)Hydrolysis reagent
TemperatureRoom temperatureReaction condition
Duration2 hoursReaction time
Workup1N HCl quench, EtOAc extractionIsolation procedure
Yield1.9 g (99%)Boc-L-Ile-Gly-OH as white solid

The procedure involves mixing Boc-L-Ile-Gly-OMe in a ternary solvent system, adding lithium hydroxide monohydrate, stirring at room temperature, followed by acidic workup and extraction to yield the desired product .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-ile-gly-OH serves as a valuable building block in peptide synthesis, particularly in solid-phase methodologies. The Boc protection strategy allows for:

  • Selective deprotection of the N-terminus under acidic conditions

  • Controlled stepwise assembly of peptide chains

  • Incorporation of the isoleucine-glycine sequence into larger peptides

  • Efficient synthesis of complex peptides with defined sequences

The compound's utility in SPPS stems from the Boc group's compatibility with various coupling reagents and its selective removal conditions, which preserve other protecting groups in orthogonal protection schemes.

Synthesis of Modified Peptides

Boc-ile-gly-OH has demonstrated utility in the synthesis of modified peptides, including those with N-methylated amino acids. These modified peptides often possess enhanced stability against enzymatic degradation and improved pharmacokinetic properties, making them valuable candidates for drug development.

Research Applications

Biochemical Research Tools

Similar to related Boc-protected dipeptides, Boc-ile-gly-OH serves as an important tool in biochemical research:

  • As a substrate in enzymatic studies examining peptidase activity and specificity

  • For investigating peptide-receptor interactions in biological systems

  • In structural studies of peptide conformation and folding patterns

  • As a standard in analytical methods for peptide characterization

Pharmaceutical Development

In pharmaceutical research, Boc-ile-gly-OH functions as:

  • A precursor for biologically active peptides with therapeutic potential

  • A building block for peptidomimetics designed to modulate specific biological pathways

  • A component in the development of peptide-based drug delivery systems

  • An intermediate in the synthesis of complex peptide therapeutics

Comparative Analysis with Related Compounds

Comparison with Boc-Glycine

Boc-Glycine represents a simpler protected amino acid compared to Boc-ile-gly-OH:

PropertyBoc-GlycineBoc-ile-gly-OH
Molecular FormulaC7H13NO4C13H24N2O5
Molecular Weight175.18 g/mol288.34 g/mol
StructureSingle protected amino acidProtected dipeptide
Melting Point86-89°CNot specified in literature
SolubilitySlightly soluble in chloroform, DMSO, methanolNot specified in literature
ApplicationsStarting material for peptide synthesisDipeptide building block for complex peptides

Boc-Glycine serves as a fundamental building block in peptide synthesis, whereas Boc-ile-gly-OH offers the advantage of introducing two amino acids simultaneously during peptide assembly .

Comparison with Other Boc-Protected Dipeptides

The structural and functional differences between Boc-ile-gly-OH and other Boc-protected dipeptides highlight their specialized roles in peptide chemistry:

Protected DipeptideMolecular FormulaMolecular WeightKey Structural Features
Boc-ile-gly-OHC13H24N2O5288.34 g/molHydrophobic isoleucine side chain
Boc-Gly-Pro-OHC12H20N2O5272.3 g/molConformationally restricted proline residue
Boc-His(Trt)-Gly-OHC32H34N4O5554.6 g/molTrityl-protected histidine imidazole side chain

These variations in structure contribute to different reactivity patterns, solubility profiles, and applications in peptide synthesis and biochemical research .

Recent Developments and Future Prospects

Emerging Applications

Recent research suggests that Boc-protected dipeptides, including Boc-ile-gly-OH, are finding applications in:

  • Development of room-temperature ionic liquids (RTILs) for use in organic synthesis

  • Creation of peptide-based biomaterials with tailored properties

  • Design of peptide conjugates for targeted drug delivery

  • Synthesis of peptide-based catalysts for asymmetric reactions

Future Research Directions

The continued importance of Boc-ile-gly-OH in peptide chemistry is likely to drive research in several directions:

  • Optimization of synthetic methods for improved yield and purity

  • Exploration of new coupling strategies for incorporation into complex peptides

  • Investigation of structure-activity relationships in peptides containing the isoleucine-glycine motif

  • Development of novel applications in biochemical and pharmaceutical research

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